molecular formula C12H11N3O2 B1417721 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 946150-84-1

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1417721
CAS No.: 946150-84-1
M. Wt: 229.23 g/mol
InChI Key: YFVJSSZHIKYSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It has been found to be a potent inhibitor of fMLP-induced neutrophil chemotaxis , which is a process involved in both acute and chronic autoimmune inflammatory disorders .


Synthesis Analysis

The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives has been reported in the literature . For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been utilized in various synthesis and functionalization reactions. Studies have focused on the creation of various derivatives through reactions with different compounds. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been explored, leading to the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the synthesis of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids has been reported, expanding the scope of derivatives and applications of these compounds in chemistry (Abignente et al., 1993).

Antioxidant and Antimicrobial Activities

Some derivatives of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid have shown promising antioxidant and antimicrobial activities. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated significant antioxidant activity, as well as high activity against various strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Future Directions

The future directions for research on 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid could involve further exploration of its anti-inflammatory properties . Additionally, its potential use in the development of a dermal formulation against melanoma has been suggested .

Biochemical Analysis

Biochemical Properties

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA, potentially interfering with gene expression and replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. By modulating these pathways, it can inhibit the growth of cancer cells and promote their programmed cell death . Furthermore, this compound affects gene expression by binding to specific DNA sequences, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can form complexes with metal ions, which can further modulate its activity and interactions with biomolecules . The inhibition of kinases by this compound disrupts key signaling pathways, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, particularly in terms of sustained inhibition of cell proliferation and induction of apoptosis . The compound’s activity may decrease over extended periods due to potential degradation or metabolic conversion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a key role in its metabolism, converting it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus, where it can exert its effects on gene expression and DNA replication . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can influence various cellular processes .

Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJSSZHIKYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 3
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 4
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Customer
Q & A

Q1: What makes the 4I compound potentially beneficial for treating melanoma, including Vemurafenib-resistant melanoma?

A1: The research paper focuses on addressing the challenge of Vemurafenib (PLX4032) resistance in melanoma treatment []. The study investigated two imidazo-pyrazole derivatives, including 4I, for their antiproliferative effects on both patient-isolated melanoma cells (MEOV NT) and Vemurafenib-resistant melanoma cells (MEOV PLX-R) []. The study found that 4I demonstrated greater efficacy against MEOV PLX-R cells compared to Vemurafenib, suggesting its potential as a treatment option for resistant melanoma []. This enhanced activity against resistant cells makes 4I a promising candidate for further research and development.

Q2: How was 4I formulated for potential topical application, and what are the advantages of this formulation?

A2: Recognizing the potential of 4I, researchers developed a hydrogel formulation using a synthesized antibacterial resin (R4) as a gelling agent []. This hydrogel, termed R4HG-4I, exhibited several advantageous characteristics:

  • High Hydrophilicity and Porosity: R4's inherent properties resulted in a hydrogel with high hydrophilicity and 85% porosity, allowing for efficient drug loading and release [].
  • Swelling Capacity: The R4HG-4I hydrogel demonstrated a remarkable swelling capability of 552%, suggesting its potential for sustained drug release [].
  • Shear-Thinning Properties: Rheological experiments revealed that R4HG-4I behaves as a shear-thinning Bingham pseudoplastic fluid with low yield stress, making it easy to spread, a crucial factor for topical applications [].

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